molecular formula C24H30ClFO5 B14168022 Unii-zep654J3EH CAS No. 4524-39-4

Unii-zep654J3EH

Cat. No.: B14168022
CAS No.: 4524-39-4
M. Wt: 452.9 g/mol
InChI Key: WWDZEXIJJNQHFV-JNQJZLCISA-N
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Description

21-chloro-9-fluoro-11-hydroxy-16,17-((1-methylethylidene)bis(oxy))pregna-1,4-diene-3,20-dione, (11.beta.,16.alpha.)- . This compound has the molecular formula C24H30ClFO5 . It is a synthetic steroid with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 21-chloro-9-fluoro-11-hydroxy-16,17-((1-methylethylidene)bis(oxy))pregna-1,4-diene-3,20-dione involves multiple steps, including halogenation, fluorination, and hydroxylation reactions. The specific reaction conditions, such as temperature, pressure, and solvents used, are crucial for achieving the desired product with high purity and yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

21-chloro-9-fluoro-11-hydroxy-16,17-((1-methylethylidene)bis(oxy))pregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

21-chloro-9-fluoro-11-hydroxy-16,17-((1-methylethylidene)bis(oxy))pregna-1,4-diene-3,20-dione has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 21-chloro-9-fluoro-11-hydroxy-16,17-((1-methylethylidene)bis(oxy))pregna-1,4-diene-3,20-dione involves binding to specific molecular targets, such as steroid receptors, and modulating their activity. This compound can influence various cellular pathways, including gene expression, protein synthesis, and signal transduction, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 21-chloro-9-fluoro-11-hydroxy-16,17-((1-methylethylidene)bis(oxy))pregna-1,4-diene-3,20-dione include:

    Dexamethasone: A synthetic steroid with potent anti-inflammatory and immunosuppressive properties.

    Prednisolone: Another synthetic steroid used in the treatment of various inflammatory and autoimmune conditions.

Uniqueness

What sets 21-chloro-9-fluoro-11-hydroxy-16,17-((1-methylethylidene)bis(oxy))pregna-1,4-diene-3,20-dione apart is its unique combination of halogen and hydroxyl groups, which confer distinct chemical and biological properties. This compound’s specific structure allows for targeted interactions with molecular receptors, making it a valuable tool in research and therapeutic applications .

Properties

CAS No.

4524-39-4

Molecular Formula

C24H30ClFO5

Molecular Weight

452.9 g/mol

IUPAC Name

(1S,2S,4R,8S,9S,11S,12R,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C24H30ClFO5/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,26)17(28)11-22(16,4)24(19,31-20)18(29)12-25/h7-9,15-17,19,28H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1

InChI Key

WWDZEXIJJNQHFV-JNQJZLCISA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CCl)CCC5=CC(=O)C=C[C@@]53C)F)O

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CCl)C)O)F)C)C

Origin of Product

United States

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